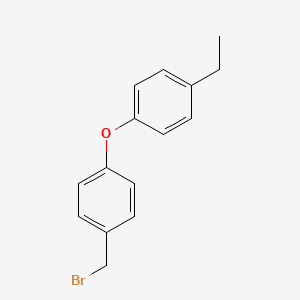

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene

Descripción general

Descripción

The compound “1-(Bromomethyl)-4-(4-ethylphenoxy)benzene” is likely a brominated aromatic compound with an ethylphenoxy substituent. It’s expected to be a solid under normal conditions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromomethyl group attached at one position and a 4-ethylphenoxy group attached at the fourth position .Chemical Reactions Analysis

As a brominated compound, it might undergo various substitution reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it’s likely to be relatively stable and non-reactive under normal conditions .Aplicaciones Científicas De Investigación

X-Ray Structure Determinations

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene and similar compounds have been studied for their X-ray structural properties. These studies analyze interactions like C–H···Br, C–Br···Br, and C–Br···π in bromo- and bromomethyl-substituted benzenes, highlighting variable packing motifs and substructures in such compounds (Jones, Kuś, & Dix, 2012).

Fluorescence Properties

The fluorescence properties of derivatives of this compound have been investigated. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibits unique photoluminescence properties in both solution and solid states, which is significant for applications in materials science (Liang Zuo-qi, 2015).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using bromomethyl-substituted benzenes is a key area of research. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been synthesized starting from similar compounds, providing a pathway for further biological and pharmacological studies (Akbaba et al., 2010).

Polymer Synthesis

In polymer science, this compound and related compounds are used as initiators or components in the synthesis of novel polymers. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a related compound, has been utilized in atom transfer radical polymerization, leading to the development of new polymers with unique properties (Cianga & Yagcı, 2002).

Synthesis of Bromophenol Derivatives

Research includes the synthesis of bromophenol derivatives from marine algae using bromomethyl-substituted benzenes. These compounds have shown moderate inhibitory activities against protein tyrosine phosphatase 1B, which is significant in the study of diabetes and obesity (Guo et al., 2011).

Mecanismo De Acción

Target of Action

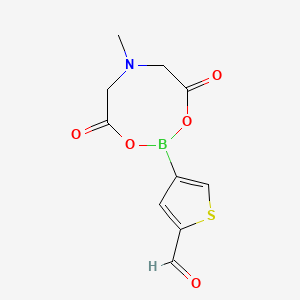

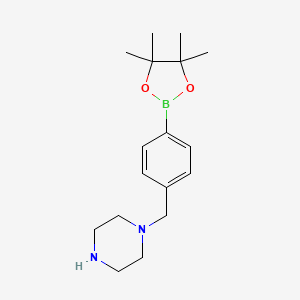

It’s known that boronic esters, which this compound can be converted into, are highly valuable building blocks in organic synthesis .

Mode of Action

The compound can undergo catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s ability to undergo protodeboronation and subsequent hydromethylation suggests it may influence pathways involving alkene functional groups .

Pharmacokinetics

It’s worth noting that boronic esters, which this compound can be converted into, are only marginally stable in water . This could potentially impact the compound’s bioavailability.

Result of Action

The compound’s ability to undergo protodeboronation and subsequent hydromethylation suggests it could play a role in the synthesis of complex organic molecules .

Action Environment

Environmental factors such as pH can significantly influence the action of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene. For instance, the rate of hydrolysis of boronic esters, which this compound can be converted into, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Safety and Hazards

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(4-ethylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGJXSMCLAAPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)

![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)

![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)

![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)

![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)